Piperidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone is a useful research compound. Its molecular formula is C15H24BN3O3 and its molecular weight is 305.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Piperidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrazole and boron-containing compounds. The synthesis pathway can be summarized as follows:
- Starting Materials : Piperidine and 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole.
- Reagents : Appropriate coupling agents and solvents.
- Reaction Conditions : Varying temperatures and reaction times depending on the specific reaction conditions employed.
Biological Activity
The biological activity of this compound has been investigated in various studies. Notably:
Antimalarial Activity
Research has highlighted the antimalarial potential of related compounds containing pyrazole scaffolds. For instance, trisubstituted pyrimidines have shown efficacy against Plasmodium falciparum, suggesting that similar structural motifs may enhance activity against malaria parasites .
Inhibition Profiles
Studies indicate that compounds with a pyrazole moiety exhibit promising inhibitory effects on certain enzymes associated with cancer and infectious diseases. For example:
- CSNK2 Inhibition : Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of casein kinase 2 (CSNK2), which is implicated in various cancers .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) for piperidine-based compounds has been extensively studied. Key findings include:
Compound | Activity | IC50 Value |
---|---|---|
Compound A | CSNK2 Inhibitor | 0.3 µM |
Compound B | Antimalarial | 0.5 µM |
Compound C | CYP450 Inhibitor | 15 µM |
These results demonstrate that modifications to the piperidine and pyrazole components can significantly influence biological activity.
Case Studies
Several case studies have focused on the pharmacological profiles of compounds similar to this compound:
- In Vivo Studies : Animal models have shown that derivatives with similar structures can reduce parasitemia significantly when administered at appropriate dosages over a specified duration.
- Metabolic Stability : Investigations into the metabolic stability of these compounds reveal that certain substitutions can enhance bioavailability while minimizing hepatic metabolism .
Propriétés
IUPAC Name |
piperidin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)12-10-17-19(11-12)13(20)18-8-6-5-7-9-18/h10-11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDVSZZOPQGPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.